![molecular formula C12H19ClN2O2 B1524860 2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one CAS No. 1311313-62-8](/img/structure/B1524860.png)
2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one
Vue d'ensemble
Description
“2-Chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one” is a chemical compound with the molecular weight of 258.75 . Its IUPAC name is 1-(chloroacetyl)-4-(1-pyrrolidinylcarbonyl)piperidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19ClN2O2/c13-9-11(16)14-7-3-10(4-8-14)12(17)15-5-1-2-6-15/h10H,1-9H2 .Applications De Recherche Scientifique
Synthesis of Optically Pure Compounds
Optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine were prepared via a tandem process involving nucleophilic addition and intramolecular elimination. This method shows the importance of such compounds in the synthesis of optically active materials, which are crucial in medicinal chemistry and material science (J. L. Ruano, J. Alemán, M. B. Cid, 2006).
Hydrogen-Bonding Patterns
The study of hydrogen-bonding patterns in enaminones, including pyrrolidine and piperidine analogues, provides insights into the structural aspects that can influence the properties and reactivity of related compounds (James L. Balderson, M. Fernandes, J. Michael, C. B. Perry, 2007).
Facile One-Pot Syntheses
The one-pot synthesis of polyfunctional pyrazolyl substituted and pyrazolofused pyridines, utilizing catalytic amounts of piperidine, showcases the compound's utility in facilitating complex reactions. This highlights its potential in synthesizing novel heterocyclic compounds, which are valuable in drug discovery and material sciences (F. Latif, E. A. E. Rady, Dietrich Döupp, 2003).
Corrosion Inhibition
Cadmium(II) Schiff base complexes, involving related piperidine analogues, have demonstrated corrosion inhibition properties on mild steel. This application extends the compound's relevance beyond organic synthesis to materials science, particularly in corrosion protection (Mriganka Das, A. Biswas, Bidyut Kumar Kundu, S. Mobin, G. Udayabhanu, S. Mukhopadhyay, 2017).
Enantioselective Synthesis
The nickel-catalyzed enantioselective reductive cyclization of N-alkynones to produce pyrrolidines and piperidines bearing chiral tertiary alcohols demonstrates the compound's importance in the enantioselective synthesis of biologically relevant molecules (Guodu Liu, W. Fu, Xingye Mu, Ting-Ting Wu, M. Nie, Kaidi Li, Xiaodong Xu, Wenjun Tang, 2018).
Safety and Hazards
The safety information available indicates that this compound is dangerous. The hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2-chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c13-9-11(16)14-7-3-10(4-8-14)12(17)15-5-1-2-6-15/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRWBMNOGVDBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine](/img/structure/B1524777.png)
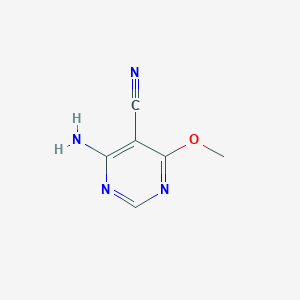
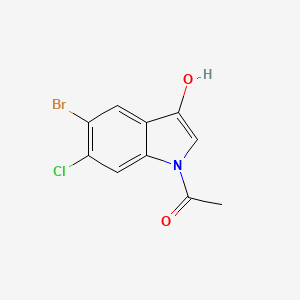
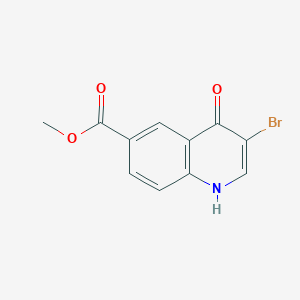
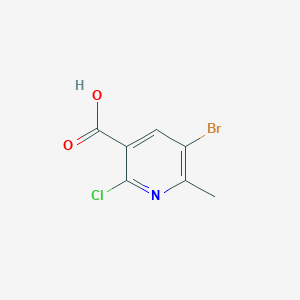
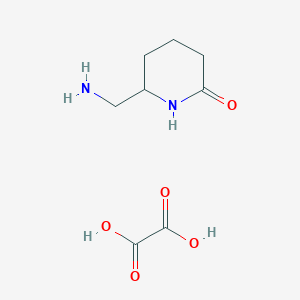

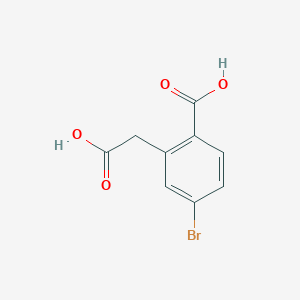




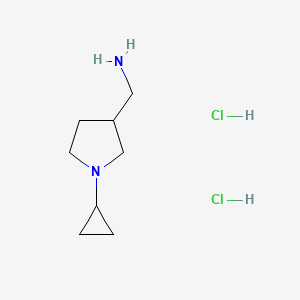
![1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B1524799.png)
